molecular formula C25H23N3O4S B2807489 ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-64-3

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2807489
CAS No.: 851947-64-3
M. Wt: 461.54
InChI Key: WPKOCRFYQRXBNX-UHFFFAOYSA-N
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Description

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and an ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Scientific Research Applications

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the phenyl and ethyl ester groups. Common reagents used in these reactions include various halogenated compounds, amines, and esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Thienopyridazines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Phenyl-substituted compounds: Compounds with phenyl groups may exhibit similar properties but differ in their overall structure and function.

    Ethyl ester derivatives: These compounds have similar functional groups but may vary in their core structures and applications.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-3-18(16-11-7-5-8-12-16)22(29)26-23-20-19(15-33-23)21(25(31)32-4-2)27-28(24(20)30)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKOCRFYQRXBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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